1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1,4-diazepane
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Overview
Description
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1,4-diazepane is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazolopyridazine core, a pyrrolopyrimidine moiety, and a diazepane ring. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various cancers and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1,4-diazepane typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The pyrrolopyrimidine moiety is then introduced via a nucleophilic substitution reaction, followed by the formation of the diazepane ring through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent, particularly as a CDK2 inhibitor
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1,4-diazepane involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, this compound can disrupt the cell cycle, leading to apoptosis in cancer cells. The pathways involved include the regulation of cell cycle progression and apoptosis induction .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Pyrrolo[2,3-d]pyrimidine derivatives
Uniqueness
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1,4-diazepane stands out due to its unique combination of structural features, which contribute to its potent biological activity and specificity as a CDK2 inhibitor. This makes it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
3-methyl-6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N9/c1-12-21-22-14-3-4-15(23-26(12)14)24-7-2-8-25(10-9-24)17-13-5-6-18-16(13)19-11-20-17/h3-6,11H,2,7-10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXGASBEOLPVRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C4=NC=NC5=C4C=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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